Chemical properties of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
Chemical properties of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
High-Fidelity Reagents for Medicinal Chemistry & Scaffold Diversification
Executive Summary
Potassium (4-fluoro-2-formylphenyl)trifluoroborate (CAS: 2917651-60-4) represents a specialized class of organoboron reagents known as Molander salts. Unlike its boronic acid counterparts, which are prone to dehydration (boroxine formation) and protodeboronation, this trifluoroborate salt offers exceptional air and moisture stability.
Its molecular architecture features a dual-functional core :
-
The Trifluoroborate (
): A robust, masked cross-coupling handle that prevents premature cyclization. -
The Ortho-Formyl Group (
): A reactive electrophile positioned for heterocycle formation (e.g., benzoboroxoles, isoquinolines) or reductive amination. -
The 4-Fluoro Substituent: A metabolic blocking group that modulates pKa and lipophilicity, critical for ADME optimization in drug discovery.
This guide details the physicochemical properties, mechanistic advantages, and experimental protocols for utilizing this reagent in high-value synthesis.[1]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Potassium trifluoro(4-fluoro-2-formylphenyl)borate |
| CAS Number | 2917651-60-4 |
| Molecular Formula | |
| Molecular Weight | 230.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, Acetonitrile, Methanol, Water; Insoluble in |
| Melting Point | >250 °C (Decomposition) |
| Stability | Air-stable; Moisture-stable; Resistant to oxidation under ambient conditions |
Mechanistic Architecture: The "Masked" Advantage
The defining feature of this compound is its ability to exist as an acyclic, stable salt, preventing the spontaneous cyclization that plagues its boronic acid equivalent.
The Benzoboroxole Equilibrium
In the presence of water or mild acid, 2-formylphenylboronic acids spontaneously cyclize to form benzoboroxoles (cyclic hemi-esters). This cyclization can hinder cross-coupling efficiency by reducing the concentration of the active acyclic boronate species.
The trifluoroborate moiety "locks" the boron atom in a tetrahedral
Activation Pathway
Under Suzuki-Miyaura conditions (basic aqueous media), the trifluoroborate hydrolyzes slowly to release the active boronic acid species, which then enters the catalytic cycle. This "slow-release" mechanism often suppresses homocoupling and protodeboronation side reactions.
Mechanistic Diagram (DOT)
Figure 1: The equilibrium landscape. The trifluoroborate salt (Blue) acts as a reservoir, preventing premature trapping as the benzoboroxole (Red) until hydrolysis occurs.
Synthetic Utility & Applications
Suzuki-Miyaura Cross-Coupling
This reagent is an excellent partner for coupling with aryl chlorides, bromides, and triflates. The presence of the electron-withdrawing fluorine at the 4-position (para to the aldehyde, meta to boron) slightly deactivates the ring but enhances the stability of the C-B bond against protodeboronation.
Key Advantage: The aldehyde group remains intact during coupling, providing a handle for immediate downstream diversification (e.g., forming biaryl aldehydes).
Synthesis of Fluorinated Benzoboroxoles
Benzoboroxoles are a privileged scaffold in medicinal chemistry (e.g., Tavaborole for onychomycosis, Crisaborole for atopic dermatitis).
-
Protocol: Acidic hydrolysis of the trifluoroborate salt directly yields the 5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole.
-
Utility: The 5-fluoro analog serves as a bioisostere for other benzoboroxoles, potentially improving metabolic stability or potency.
Reductive Amination (Orthogonal Reactivity)
Because the boron is "protected" as the trifluoroborate, the aldehyde can undergo reductive amination with amines without interference from the boron center.
-
Reaction:
. -
Result: A new building block containing a secondary/tertiary amine and an intact boron handle for subsequent coupling.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Standard conditions for coupling with an aryl bromide.
Reagents:
-
Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)[2]
-
Aryl Bromide (1.0 equiv)
- (0.03 equiv)
- (3.0 equiv)
-
Solvent: Toluene/
(3:1) or THF/ (4:1)
Procedure:
-
Charge a reaction vial with the trifluoroborate, aryl bromide, base, and Pd catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent mixture.
-
Heat to 80–100 °C for 12–18 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The product (biaryl aldehyde) will be in the organic layer.
-
Note: The basic conditions will temporarily open any benzoboroxole formed, driving the equilibrium toward the reactive boronate.
Protocol B: Conversion to Benzoboroxole (Deprotection)
To access the cyclic pharmacophore.
Reagents:
-
Silica Gel or Aqueous HCl (1M)
-
Acetonitrile
Procedure:
-
Dissolve the trifluoroborate salt in Acetonitrile/Water.
-
Add dilute HCl or simply stir with Silica Gel (which acts as a mild Lewis acid/proton source and fluoride scavenger).
-
Stir at RT for 2–4 hours.
-
Remove solvent. The residue is the cyclic 5-fluoro-benzoboroxole.
-
Purification: Recrystallization from Hexane/EtOAc (Benzoboroxoles generally crystallize well).
Safety & Handling
-
Hazard Identification:
-
Fluoride Release: Under strongly acidic conditions, this compound may release Hydrogen Fluoride (HF) or fluoride ions. Avoid mixing with strong concentrated acids unless using HF-resistant glassware and appropriate PPE.
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at room temperature or 2–8 °C. Keep container tightly closed. Hydrolysis is negligible in the solid state.
References
-
Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[5] Link
-
Adamczyk-Woźniak, A., et al. (2009). Benzoboroxoles: Synthesis and applications in medicinal chemistry.[6][7][8] Journal of Organometallic Chemistry. (Context on benzoboroxole equilibrium).
-
Sigma-Aldrich. (n.d.). Potassium (3-fluoro-4-formylphenyl)trifluoroborate Product Specification. (Used for physicochemical analogies). Link
-
BLD Pharm. (n.d.). Potassium trifluoro(4-fluoro-2-formylphenyl)borate MSDS and Properties.[2]Link
-
Darses, S., & Genet, J. P. (2008).[5] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[5][7] Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate|BLD Pharm [bldpharm.com]
- 3. Potassium (4-fluoro-2-formylphenyl)trifluoroborate | 2917651-60-4 [sigmaaldrich.com]
- 4. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. Development of Practical Methodologies for the Synthesis of Functionalized Benzoboroxoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
